依那普利拉特
概述
描述
依那普利拉特是依那普利的主要代谢产物,依那普利是一种广泛使用的血管紧张素转换酶(ACE)抑制剂。它是第一个开发的含有二羧酸酯的 ACE 抑制剂,用于克服卡托普利(另一种 ACE 抑制剂)的局限性。 依那普利拉特主要用于管理高血压和心力衰竭,当口服治疗不切实际时 .
科学研究应用
依那普利拉特有几个科学研究应用:
化学: 用作研究 ACE 抑制和含有二羧酸酯的抑制剂作用的模型化合物。
生物学: 研究其对各种生物途径的影响,包括肾素-血管紧张素-醛固酮系统。
医学: 广泛用于治疗高血压和心力衰竭。它也正在研究其在糖尿病肾病和其他心血管疾病中的潜在益处。
作用机制
依那普利拉特通过抑制血管紧张素转换酶(ACE)发挥其作用,从而阻止血管紧张素 I 转换为血管紧张素 II。血管紧张素 II 是一种强效的血管收缩剂,它会升高血压并促进肾脏中钠的重吸收。 通过抑制 ACE,依那普利拉特降低血管紧张素 II 的水平,从而导致血管扩张、血压下降和血液液体量减少 .
类似化合物:
卡托普利: 第一个 ACE 抑制剂,含有硫醇基团而不是羧酸基团。
赖诺普利: 另一种 ACE 抑制剂,具有类似的作用机制,但药代动力学特性不同。
雷米普利: 与依那普利拉特相比,具有更长作用时间的 ACE 抑制剂。
依那普利拉特的独特之处: 依那普利拉特因其二羧酸酯结构而独特,与卡托普利相比,它具有不同的电离特性。 这种结构差异导致依那普利拉特仅适用于静脉注射,与其他可以口服的 ACE 抑制剂不同 .
生化分析
Biochemical Properties
Enalaprilat functions as an ACE inhibitor, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, enalaprilat reduces levels of angiotensin II, leading to decreased vasoconstriction and lower blood pressure . Enalaprilat interacts with the ACE enzyme, binding to its active site and inhibiting its activity . This interaction is crucial for its antihypertensive effects.
Cellular Effects
Enalaprilat influences various cellular processes, primarily through its inhibition of ACE . By reducing angiotensin II levels, enalaprilat decreases vasoconstriction and sodium reabsorption in the proximal tubule of the kidney . This results in reduced blood pressure and blood fluid volume . Additionally, enalaprilat may impact cell signaling pathways related to blood pressure regulation and fluid balance .
Molecular Mechanism
At the molecular level, enalaprilat exerts its effects by binding to the active site of the ACE enzyme, inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . Enalaprilat’s binding to ACE is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of enalaprilat are dose-related, with the duration of action in most patients being approximately six hours for the recommended dose . The abrupt withdrawal of enalaprilat has not been associated with a rapid increase in blood pressure . Enalaprilat’s stability and degradation over time are important factors in its efficacy and safety in clinical use .
Dosage Effects in Animal Models
In animal models, the effects of enalaprilat vary with different dosages . Higher doses of enalaprilat have been associated with increased efficacy in reducing blood pressure, but also with potential adverse effects . Toxicity studies in mice and rats have shown that single oral doses above certain thresholds can be lethal . These findings highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Enalaprilat is the active metabolite of enalapril, which is hydrolyzed in vivo to enalaprilat by various esterases . Both enalapril and enalaprilat undergo renal excretion without further metabolism . The functional half-life for the accumulation of enalaprilat is approximately 11 hours . This metabolic pathway is crucial for understanding the pharmacokinetics of enalaprilat.
Transport and Distribution
Enalaprilat is poorly absorbed following oral administration and is therefore only available as an intravenous injection . It is approximately 50% bound to plasma proteins . The volume of distribution and protein binding characteristics of enalaprilat are important for its pharmacokinetic profile .
Subcellular Localization
Enalaprilat’s subcellular localization is primarily related to its interaction with the ACE enzyme, which is found on the surface of endothelial cells . The localization of enalaprilat to these sites is essential for its inhibitory effects on ACE and subsequent reduction in angiotensin II levels . This targeting is crucial for its therapeutic efficacy.
准备方法
合成路线和反应条件: 依那普利拉特由依那普利合成,依那普利是一种前药。合成涉及依那普利在体内被各种酯酶水解为依那普利拉特。 依那普利的制备本身包括 L-丙氨酸与 L-脯氨酸的缩合,然后与乙醇酯化形成依那普利 .
工业生产方法: 依那普利拉特的工业生产包括依那普利的合成,然后水解。 该工艺包括将依那普利马来酸盐与载体、碱性钠化合物和水混合,然后干燥湿物料并进一步加工成片剂 .
化学反应分析
反应类型: 依那普利拉特会发生各种化学反应,包括水解、氧化和还原。
常见试剂和条件:
水解: 依那普利在体内被酯酶水解为依那普利拉特。
氧化和还原: 依那普利拉特在特定条件下可能发生氧化和还原反应,尽管这些反应在其药理应用中不太常见。
主要形成的产物: 依那普利水解形成的主要产物是依那普利拉特。 其他次要产物可能包括通过氧化和还原反应形成的各种代谢物 .
相似化合物的比较
Captopril: The first ACE inhibitor, containing a thiol group instead of a carboxylic acid group.
Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ramipril: An ACE inhibitor with a longer duration of action compared to enalaprilat.
Uniqueness of Enalaprilat: Enalaprilat is unique due to its dicarboxylate structure, which provides a different ionization characteristic compared to captopril. This structural difference results in enalaprilat being suitable only for intravenous administration, unlike other ACE inhibitors that can be administered orally .
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFZMUMEGBBDTC-QEJZJMRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84680-54-6 (Parent) | |
Record name | Enalaprilat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048975 | |
Record name | Enalapril acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Enalaprilat is the active metabolite of the orally available pro-drug, enalapril. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume | |
Record name | Enalaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
76420-72-9, 84680-54-6 | |
Record name | Enalaprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76420-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enalaprilat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enalaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enalaprilat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Enalapril acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Enalaprilat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENALAPRILAT ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q508Q118JM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 151 °C | |
Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。